2-(6-Bromopyridin-3-yl)-2,2-difluoroacetic acid
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Overview
Description
2-(6-Bromopyridin-3-yl)-2,2-difluoroacetic acid is an organic compound with the molecular formula C7H4BrF2NO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of bromine and fluorine atoms in its structure makes it a compound of interest in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-bromopyridine-3-carbaldehyde with difluoroacetic acid under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromopyridin-3-yl)-2,2-difluoroacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-(6-Bromopyridin-3-yl)-2,2-difluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of advanced materials and as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 2-(6-Bromopyridin-3-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in its structure can influence its reactivity and binding affinity to various biological targets. The exact pathways and targets depend on the specific application and the nature of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
3-Bromopyridine: An isomer with similar reactivity but different substitution pattern.
6-Bromo-3-pyridineacetic acid: A closely related compound with similar functional groups.
2-(4-Bromo-1H-pyrazol-1-yl)acetic acid: Another brominated heterocyclic compound with comparable properties.
Uniqueness
2-(6-Bromopyridin-3-yl)-2,2-difluoroacetic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and physical properties
Properties
IUPAC Name |
2-(6-bromopyridin-3-yl)-2,2-difluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c8-5-2-1-4(3-11-5)7(9,10)6(12)13/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URZNVVAHVYEZBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(C(=O)O)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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